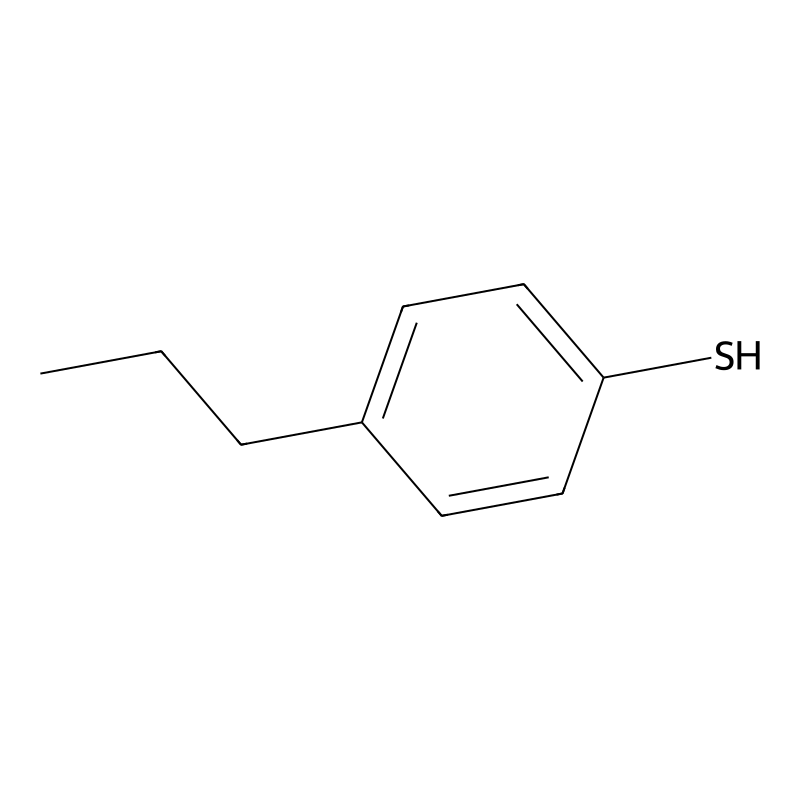

4-n-Propylthiophenol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science

- Self-assembled monolayers (SAMs): 4-Propylbenzenethiol can form SAMs on gold surfaces due to the strong affinity of the thiol group towards gold. These SAMs can be used to modify the surface properties of gold nanoparticles, influencing factors like electrical conductivity, wettability, and biocompatibility. Research explores their potential applications in biosensors, molecular electronics, and nanoparticle-based drug delivery systems [].

Biological Research

Protein-protein interactions

4-Propylbenzenethiol can be used as a linker molecule to attach biomolecules like proteins to gold surfaces. This technique is valuable in studying protein-protein interactions essential for various cellular processes [].

Drug discovery

4-Propylbenzenethiol's ability to interact with proteins makes it a potential tool for drug discovery. By studying how this molecule binds to specific proteins, researchers can design drugs that target those proteins for therapeutic purposes [].

Environmental Science

- Biosensor development: 4-Propylbenzenethiol can be used to develop biosensors for detecting environmental pollutants. By attaching specific recognition molecules to the molecule's surface, researchers can create sensors capable of selectively detecting pollutants like heavy metals or organic toxins in water samples [].

4-n-Propylthiophenol, also known as 4-n-propylphenol or phenol, 4-propyl-, is an organic compound with the molecular formula and a molecular weight of approximately 136.19 g/mol. It belongs to the family of alkylphenols, characterized by the presence of a propyl group attached to the phenolic ring at the para position. This compound is recognized for its distinctive properties, including its moderate hydrophobicity and its role as a potential intermediate in various chemical syntheses. The chemical structure features a hydroxyl group (-OH) bonded to a benzene ring that is further substituted with a propyl group at the para position, contributing to its unique reactivity and biological activity .

- Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization at other positions on the ring.

- Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

- Esterification: Reaction with carboxylic acids can yield esters, which are useful in various applications.

- Nucleophilic Substitution: The sulfur-containing derivatives can engage in nucleophilic substitution reactions, particularly in the presence of electrophiles .

The biological activity of 4-n-propylthiophenol has been explored in various studies. It exhibits antimicrobial properties and has been investigated for its potential use in pharmaceuticals and agricultural applications. Some studies indicate that similar alkylphenols may disrupt endocrine functions, leading to concerns regarding their environmental impact and toxicity .

4-n-Propylthiophenol can be synthesized through several methods, including:

- Alkylation of Phenol: This method involves the alkylation of phenol with propylene in the presence of a strong acid catalyst.

- Reduction of 4-n-Propylphenol: Starting from 4-n-propoxyphenol, it can be reduced using lithium aluminum hydride or other reducing agents.

- Grignard Reaction: The Grignard reagent derived from propyl bromide can react with phenol to yield 4-n-propylthiophenol.

These synthetic routes allow for varying degrees of selectivity and yield based on reaction conditions .

4-n-Propylthiophenol finds applications in various fields:

- Chemical Intermediates: It serves as a precursor in the synthesis of more complex organic compounds.

- Fragrance Industry: Due to its pleasant odor profile, it is utilized in perfumes and scented products.

- Agricultural Chemicals: Its antimicrobial properties make it suitable for use in pesticides and herbicides.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activities .

Research into the interactions of 4-n-propylthiophenol with biological systems has highlighted its potential effects on endocrine systems. Studies have suggested that alkylphenols can mimic estrogenic activity, raising concerns about their impact on human health and ecosystems. Toxicokinetic studies indicate that these compounds may be absorbed through gastrointestinal and dermal routes, leading to systemic exposure .

Several compounds share structural similarities with 4-n-propylthiophenol. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 4-tert-butylphenol | 98-54-4 | C10H14O | More branched structure; increased hydrophobicity. |

| 3-propylphenol | 621-27-2 | C9H12O | Propyl group at meta position; different reactivity. |

| 4-isopropylphenol | 88-69-7 | C9H12O | Isopropyl group instead of n-propyl; altered properties. |

| 4-butylphenol | 1638-22-8 | C10H14O | Longer butyl chain; higher boiling point. |

These compounds exhibit various physical and chemical properties due to differences in their substituents' position and structure on the phenolic ring, influencing their reactivity and biological activity .